Pasireotide pamoate Pasireotide pamoate See also: Pasireotide (has active moiety).
Brand Name: Vulcanchem
CAS No.: 396091-79-5
VCID: VC0538668
InChI: InChI=1S/C58H66N10O9.C23H16O6/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1
SMILES: C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Molecular Formula: C81H82N10O15
Molecular Weight: 1435.6 g/mol

Pasireotide pamoate

CAS No.: 396091-79-5

Cat. No.: VC0538668

Molecular Formula: C81H82N10O15

Molecular Weight: 1435.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pasireotide pamoate - 396091-79-5

Specification

CAS No. 396091-79-5
Molecular Formula C81H82N10O15
Molecular Weight 1435.6 g/mol
IUPAC Name [(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C58H66N10O9.C23H16O6/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1
Standard InChI Key HSXBEUMRBMAVDP-QKXVGOHISA-N
Isomeric SMILES C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
SMILES C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Canonical SMILES C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Pasireotide pamoate is a salt formed by combining pasireotide, a cyclic hexapeptide, with pamoic acid (4,4'-methylenebis(3-hydroxy-2-naphthoic acid)). The molecular formula of the compound is C<sub>58</sub>H<sub>66</sub>N<sub>10</sub>O<sub>9</sub> · C<sub>23</sub>H<sub>16</sub>O<sub>6</sub>, with a molecular weight of 1,435.58 g/mol . The structural complexity arises from the peptide backbone modified with unnatural amino acids, including D-tryptophan and O-benzyltyrosine, which enhance metabolic stability and receptor binding affinity .

Structural Features

  • Peptide Core: Cyclohexapeptide sequence: -(4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-D-tryptophyl-L-lysyl-4-O-benzyl-L-tyrosyl-L-phenylalanyl- .

  • Pamoate Counterion: The pamoic acid moiety contributes to the compound’s low solubility, enabling sustained release from biodegradable poly(D,L-lactide-co-glycolide) (PLGA) microspheres .

Table 1: Comparative Properties of Pasireotide Salts

PropertyPasireotide Diaspartate (Signifor®)Pasireotide Pamoate (Signifor® LAR)
FormulationSubcutaneous solutionIntramuscular microsphere suspension
SolubilityHighLow (controlled release)
Half-life12 hoursProlonged (up to 28 days)
Primary UseAcute symptom managementChronic disease management
Source: FDA review documents and prescribing information .

Pharmacological Mechanism and Receptor Binding

Pasireotide exerts its therapeutic effects through high-affinity binding to somatostatin receptors (SSTRs), with preferential activity at SSTR-1, SSTR-2, SSTR-3, and SSTR-5 . Its 40-fold greater affinity for SSTR-5 compared to native somatostatin-14 underpins its efficacy in corticotroph adenomas, which overexpress this receptor subtype .

Key Pharmacodynamic Properties

  • Inhibition of ACTH Secretion: By activating SSTR-5 on pituitary corticotroph adenomas, pasireotide suppresses adrenocorticotropic hormone (ACTH) release, thereby reducing cortisol production in adrenal glands .

  • Antiproliferative Effects: Activation of SSTR-2 and SSTR-5 inhibits cell proliferation in neuroendocrine tumors .

Table 2: Receptor Binding Affinity (IC<sub>50</sub>, nM)

ReceptorPasireotideOctreotide
SSTR-19.3>1,000
SSTR-21.00.6
SSTR-31.5>1,000
SSTR-50.2180
Data derived from in vitro assays .

Clinical Applications and Efficacy

Cushing’s Disease

In a Phase III trial (NCT01374906), 162 patients with persistent or recurrent Cushing’s disease received pasireotide LAR (10–60 mg/month). At 6 months, 29% of patients achieved normalized urinary free cortisol (UFC) levels, with a median UFC reduction of 48% . Long-term follow-up demonstrated sustained efficacy, though hyperglycemia-related discontinuations occurred in 14% of patients .

Acromegaly

A randomized, double-blind study compared pasireotide LAR (40–60 mg/month) to octreotide LAR (20–30 mg/month) in 198 patients. At 12 months, 31% of pasireotide-treated patients achieved biochemical control (IGF-1 normalization) versus 19% on octreotide (p=0.03) .

Table 3: Key Clinical Trial Outcomes

IndicationTrial PhasePatientsEfficacy EndpointResult
Cushing’s DiseaseIII162UFC normalization29% at 6 months
AcromegalyIII198IGF-1 normalization31% vs. 19%

Pharmacokinetics and Dosage

Absorption and Distribution

  • Subcutaneous (Diaspartate): Peak plasma concentration (C<sub>max</sub>) occurs within 0.25–0.5 hours; bioavailability is ~80% .

  • Intramuscular (Pamoate LAR): Sustained release over 28 days due to PLGA microsphere degradation; steady-state achieved after 2–3 doses .

Metabolism and Excretion

  • Metabolism: Limited hepatic metabolism via cytochrome P450 isoforms; 90% excreted unchanged .

  • Elimination: Primarily biliary excretion (48%), with renal clearance accounting for 7.6% .

Adverse EventIncidence (%)Management Strategy
Hyperglycemia58Metformin, GLP-1 agonists
Diarrhea58Loperamide, hydration
Nausea52Antiemetics, dose reduction
Cholelithiasis24Ultrasound monitoring

Synthesis and Formulation

Pasireotide pamoate is synthesized via solid-phase peptide synthesis (SPPS), followed by salt formation with pamoic acid. The LAR formulation encapsulates the drug in PLGA microspheres (10–60 mg/vial), which degrade hydrolytically to release pasireotide over 4 weeks .

Critical Quality Attributes

  • Drug Load: 10–15% w/w within microspheres.

  • Particle Size: 20–50 µm to ensure intramuscular depot formation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator